Oxazole vs Thiazole Water Solubility
Oxazole-containing pyridine carboxamides, a class to which N-(1,2-oxazol-3-yl)pyridine-3-carboxamide belongs, demonstrate significantly higher water solubility compared to their thiazole isosteres. Experimental measurement of log S values confirms a typically two orders of magnitude (logarithmic scale) increase in hydrophilicity for oxazole derivatives over thiazole analogs [1].
| Evidence Dimension | Water solubility (log S) |
|---|---|
| Target Compound Data | Oxazole-containing carboxamides: higher hydrophilicity |
| Comparator Or Baseline | Thiazole-containing carboxamides |
| Quantified Difference | Approximately 100-fold (two orders of magnitude on logarithmic scale) higher water solubility |
| Conditions | Experimental measurement of log k'w and log S in standardized in vitro assays |
Why This Matters
Superior water solubility directly impacts formulation flexibility, assay compatibility, and potential bioavailability in early-stage antimicrobial development, reducing the need for solubility-enhancing excipients or prodrug strategies.
- [1] Juhás M, Bachtíková A, Nawrot DE, et al. Improving antimicrobial activity and physico-chemical properties by isosteric replacement of 2-aminothiazole with 2-aminooxazole. Pharmaceuticals. 2022;15(5):580. View Source
